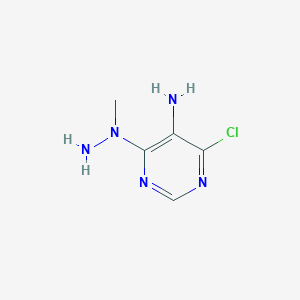
Isoxazole, 5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines an isoxazole ring with a difluoromethyl-substituted phenoxy group and a pentyl chain.
- The compound’s molecular formula is C20H22F2N2O3.
- Its systematic name is quite lengthy, so it’s often referred to by its chemical structure.
5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- industrial production methods likely involve multistep organic synthesis, starting from commercially available precursors.
- Researchers would need to design and optimize a synthetic pathway to access this compound.
Chemical Reactions Analysis
- The compound may undergo various reactions due to its functional groups:
Oxidation: Oxidative processes could modify the difluoromethyl group or the isoxazole ring.
Reduction: Reduction reactions might target the nitro group or other functional groups.
Substitution: Substitution reactions could occur at the phenolic or isoxazole positions.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products would vary based on the reaction type and regioselectivity.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: If the compound shows promising properties, it could be evaluated for therapeutic purposes.
Industry: Its unique structure might find applications in materials science or specialty chemicals.
Mechanism of Action
- Without specific studies, we can only speculate:
- It could act as an enzyme inhibitor, receptor modulator, or affect cellular signaling pathways.
- Molecular targets might include proteins involved in inflammation, cell growth, or metabolism.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds.
- Researchers would need to compare its structure, reactivity, and properties with related molecules.
Properties
CAS No. |
105639-15-4 |
|---|---|
Molecular Formula |
C19H22F2N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-[5-[2-(difluoromethyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H22F2N2O3/c1-13-11-15(26-23-13)5-3-2-4-9-24-17-7-6-14(12-16(17)18(20)21)19-22-8-10-25-19/h6-7,11-12,18H,2-5,8-10H2,1H3 |
InChI Key |
WDVJEECUFWYPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















